molecular formula C16H13Cl2NO4S B2677819 dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 110271-25-5

dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B2677819
CAS No.: 110271-25-5
M. Wt: 386.24
InChI Key: TWWAUMBBEJXPTR-UHFFFAOYSA-N
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Description

Dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate (CAS No. 107124-27-6) is a bicyclic heterocyclic compound featuring a pyrrolo[1,2-c]thiazole core substituted with a 3,4-dichlorophenyl group at position 5 and two methyl ester groups at positions 6 and 5. Its molecular formula is C₁₅H₁₃Cl₂NO₆S₂, with a molecular weight of 454.31 g/mol . The compound’s structure includes a sulfone group (2,2-dioxo), which influences its conformational stability and electronic properties .

Properties

IUPAC Name

dimethyl 5-(3,4-dichlorophenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO4S/c1-22-15(20)12-11-6-24-7-19(11)14(13(12)16(21)23-2)8-3-4-9(17)10(18)5-8/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWAUMBBEJXPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CSCN2C(=C1C(=O)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole derivatives exhibit promising anticancer properties. The inhibition of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD) has been linked to the modulation of glucocorticoid activity, which is critical in cancer progression and treatment strategies .
    • Specifically, thiazole derivatives have shown selective inhibition against cancer cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .
  • Enzyme Inhibition :
    • The compound has been noted for its role in inhibiting specific enzymes involved in steroid metabolism. This action can influence various biological pathways related to inflammation and cancer . The selectivity towards 11β-HSD isoforms indicates a targeted approach in drug design for anti-inflammatory and anticancer therapies.

Biochemical Research

  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand the binding interactions between dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate and target proteins involved in disease pathways. These studies help elucidate the compound's mechanism of action at the molecular level .
  • Synthesis of Derivatives :
    • The synthesis of various derivatives of this compound allows for the exploration of structure-activity relationships (SAR). Such research is crucial for optimizing pharmacological properties and enhancing efficacy against specific targets .

Material Science Applications

  • Chemical Properties :
    • The compound's unique chemical structure contributes to its potential use in developing new materials with specific properties. For instance, its stability under various conditions makes it suitable for applications in organic electronics and photonic devices .

Research Findings and Case Studies

Study FocusFindingsImplications
Anticancer ActivityInhibition of 11β-HSD enzymes leading to reduced tumor growthPotential development of new anticancer drugs
Molecular DockingIdentified binding affinities with target proteinsInsights into drug design and mechanism of action
Synthesis StudiesCreation of various derivatives with enhanced propertiesBroader application in medicinal chemistry

Mechanism of Action

The mechanism of action of dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a family of pyrrolo[1,2-c]thiazole derivatives distinguished by substituents at positions 3, 5, and 7a. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Physical State Yield (Synthesis) Key Spectral Data (IR/NMR/MS)
Dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 5: 3,4-Cl₂Ph; 6,7: COOMe C₁₅H₁₃Cl₂NO₆S₂ 454.31 Solid (inferred) Not reported IR: ~1720 cm⁻¹ (ester C=O)
Dimethyl 5-methyl-3-(2-thienyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 5: Me; 3: 2-thienyl; 6,7: COOMe C₁₅H₁₅NO₄S₂ 337.41 Not specified Not reported MS: m/z 337 (M⁺)
Dimethyl 3,5-diphenyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 15a 3,5: Ph; 6,7: COOMe C₂₃H₂₁NO₄S 407.48 Oil 90% ¹H NMR: δ 6.69–7.22 (m, Ar-H); MS: m/z 393
Dimethyl 5-(p-methoxyphenyl)-3-phenyl-1H,3H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 15d 5: p-MeOPh; 3: Ph; 6,7: COOMe C₂₃H₂₁NO₅S 423.48 Solid (mp 92°C) 92% ¹H NMR: J ~1.6 Hz (C-3 coupling)
Dimethyl 5-ethyl-3-(p-nitrophenyl)-pyrrolo[1,2-c]thiazole-6,7-dicarboxylate 22c 5: Et; 3: p-NO₂Ph; 6,7: COOMe C₁₉H₂₁N₂O₆S 417.44 Oil 4% ¹³C NMR: δ 163.0, 164.9 (ester C=O)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-dichlorophenyl group in the target compound is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to analogs with electron-donating groups (e.g., p-methoxyphenyl in 15d ).
  • Steric Effects: Bulky substituents (e.g., isopropyl in compound 17 ) correlate with lower synthetic yields (4–14% ), suggesting steric hindrance during cycloaddition.
  • Conformational Stability: The sulfone group (2,2-dioxo) in the target compound likely stabilizes specific conformers, as seen in related sulfone derivatives studied via low-temperature IR spectroscopy .

Physicochemical and Spectroscopic Properties

  • Melting Points: Compounds with aromatic substituents (e.g., 15d ) are solids, while aliphatic-substituted derivatives (e.g., 22c ) are oils.
  • IR Spectroscopy: Ester carbonyl stretches appear at ~1720–1730 cm⁻¹ across all compounds .
  • ¹H NMR Coupling: A consistent J ~1.6 Hz coupling between C-3 and C-1 protons is observed in derivatives, indicating a shared conformational preference .

Conformational Behavior

The target compound’s sulfone group induces conformational rigidity, as demonstrated in studies of dimethyl 5-methyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate 2,2-dioxide (PTD). Computational and IR analyses reveal two dominant conformers stabilized by intramolecular hydrogen bonding in low-temperature matrixes . Similar behavior is expected for the dichlorophenyl analog.

Biological Activity

Dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound belonging to the pyrrolo-thiazole class. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13Cl2NO4S
  • Molecular Weight : Approximately 386.24 g/mol
  • Structural Features : The compound features a pyrrolo-thiazole framework with a dichlorophenyl substitution that enhances its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : The compound has been shown to interfere with cellular processes related to cancer. It induces apoptosis in cancer cells and disrupts key signaling pathways involved in tumor proliferation and survival. This activity is attributed to the unique structural characteristics imparted by the dichlorophenyl group .
  • Antimicrobial Properties : Studies suggest that it possesses antimicrobial effects against various bacterial strains. In vitro assays have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, indicating potential applications in developing new antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolo-Thiazole Framework : This involves cyclization reactions under controlled conditions.
  • Functionalization : The introduction of the dichlorophenyl group enhances biological activity.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Comparative Biological Activity

The following table compares this compound with similar compounds in terms of structural features and biological activities:

Compound NameStructural FeaturesNotable Activities
Dimethyl 5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylateMethyl group instead of dichlorophenylAntitumor activity
2-methyl-5-(4-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acidDifferent substitution patternAntimicrobial properties
Dimethyl 5-(phenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylateUnsubstituted phenyl groupPotential neuroprotective effects

The unique dichlorophenyl substitution in this compound enhances its biological activity compared to other derivatives.

Case Studies and Research Findings

Numerous studies have documented the biological activity of this compound:

  • Antitumor Studies : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : A study demonstrated that this compound exhibited antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 7.8 µg/mL to 15.6 µg/mL against several bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for dimethyl 5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate, and how are intermediates validated?

  • Methodological Answer : The synthesis of structurally related heterocyclic compounds typically involves multi-step reactions, such as cyclocondensation of thiazole precursors with dichlorophenyl derivatives. For example, analogous compounds (e.g., triazolo-thiadiazine derivatives) are synthesized by refluxing intermediates like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl reagents in water-alcohol mixtures. Key validation steps include 1H/13C NMR for structural confirmation and IR spectroscopy to verify functional groups . Intermediate purity is ensured via recrystallization from DMF-EtOH (1:1) .

Q. How can researchers confirm the structural integrity of this compound and its derivatives?

  • Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (to assign protons and carbons), mass spectrometry (HRMS for molecular ion validation), and X-ray crystallography (if single crystals are obtainable). For example, in related pyrrolo-thiazole systems, 1H NMR chemical shifts at δ 7.2–8.1 ppm confirm aromatic protons, while carbonyl groups are identified via IR peaks near 1700 cm⁻¹ . Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Advanced Research Questions

Q. What computational tools are suitable for predicting the pharmacokinetic and drug-likeness properties of this compound?

  • Methodological Answer : SwissADME is a validated tool for predicting lipophilicity (LogP), solubility (LogS), and drug-likeness (e.g., Lipinski’s rule compliance). For instance, analogs like triazolo-thiadiazine carboxylates showed LogP values of 2.8–3.5, comparable to celecoxib (LogP = 3.5), suggesting moderate membrane permeability. Molecular docking (AutoDock Vina) can further assess binding affinity to target proteins, while MD simulations (GROMACS) evaluate stability in biological environments .

Q. How can researchers resolve contradictions in solubility data across different experimental conditions?

  • Methodological Answer : Solubility discrepancies often arise from solvent polarity, pH, or temperature variations. A systematic approach involves:

  • Phase-solubility studies in buffered solutions (pH 1.2–7.4) to mimic physiological conditions.
  • Hansen Solubility Parameters to identify optimal solvents.
  • Thermogravimetric analysis (TGA) to assess hygroscopicity, which may alter solubility. For example, salts of similar compounds exhibited 10–30% higher solubility in ethanol-water (1:1) than pure solvents .

Q. What strategies optimize the reactivity of this compound in catalytic or photochemical applications?

  • Methodological Answer : Reactivity optimization requires:

  • Quantum chemical calculations (Gaussian 16) to map reaction pathways and identify transition states.
  • In situ FTIR to monitor intermediate formation during reactions.
  • Photochemical screening under UV/Vis light with catalysts like TiO₂ or Ru(bpy)₃²⁺. For heterocyclic systems, electron-withdrawing groups (e.g., dichlorophenyl) enhance electrophilicity, favoring nucleophilic substitutions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying thermal conditions?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., analogs decompose at 240–250°C).
  • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products.
  • Kinetic modeling (Arrhenius equation) to extrapolate shelf-life .

Q. What analytical methods are critical for detecting byproducts in the synthesis of this compound?

  • Methodological Answer :

  • LC-MS/MS in MRM mode to identify trace byproducts (e.g., uncyclized intermediates or oxidation products).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.
  • TLC-MS coupling for real-time reaction monitoring .

Advanced Methodological Challenges

Q. How can in silico models reconcile discrepancies between predicted and observed biological activity?

  • Methodological Answer : Discrepancies often stem from off-target interactions or metabolite interference. Strategies include:

  • Proteome-wide docking (using databases like ChEMBL) to identify unintended targets.
  • Metabolite prediction (GLORYx) to assess bioactivation pathways.
  • Free-energy perturbation (FEP) calculations to refine binding affinity predictions .

Q. What methodologies enable the study of stereochemical effects in derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC with amylose-based columns to separate enantiomers.
  • VCD (Vibrational Circular Dichroism) spectroscopy to assign absolute configurations.
  • X-ray crystallography of co-crystals with chiral resolving agents .

Tables for Key Data

Property Method Example Data (Analog) Reference
LogPSwissADME3.2 (vs. celecoxib: 3.5)
Melting PointDSC243–245°C
Solubility (Ethanol-Water)Phase-solubility12.5 mg/mL (1:1 v/v)
Degradation TemperatureTGA250°C (5% weight loss)

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